1,5-Naphthyridine-4-carbonitrile: A Comprehensive Technical Guide on Chemical Properties, Structural Dynamics, and Applications in Drug Discovery
1,5-Naphthyridine-4-carbonitrile: A Comprehensive Technical Guide on Chemical Properties, Structural Dynamics, and Applications in Drug Discovery
Executive Summary
In the dynamic landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for developing highly selective therapeutic agents. 1,5-Naphthyridine-4-carbonitrile has emerged as a critical building block and active pharmaceutical ingredient (API) intermediate. Characterized by its fused bicyclic diazanaphthalene core and an electron-withdrawing cyano group, this compound offers unique physicochemical properties that are highly sought after in targeted drug discovery—most notably in the design of kinase inhibitors[1].
This technical whitepaper provides an in-depth analysis of the chemical properties, mechanistic utility, and validated synthetic protocols for 1,5-naphthyridine-4-carbonitrile, designed to empower researchers and process chemists in their development pipelines.
Chemical Structure & Physicochemical Properties
The 1,5-naphthyridine scaffold consists of two fused pyridine rings. The introduction of a carbonitrile group at the C4 position significantly alters the electron density of the aromatic system. This modification not only provides a versatile synthetic handle for downstream functionalization (e.g., conversion to amides, tetrazoles, or carboxylic acids) but also enhances the molecule's metabolic stability by blocking oxidative hotspots.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1,5-Naphthyridine-4-carbonitrile |
| CAS Registry Number | 1142927-38-5[2] |
| Molecular Formula | C₉H₅N₃ |
| Molecular Weight | 155.16 g/mol |
| Core Scaffold | 1,5-Diazanaphthalene |
| Key Functional Group | Nitrile (-C≡N) at C4 position |
| Predicted Reactivity | Susceptible to nucleophilic attack at C4; acts as a strong hydrogen bond acceptor |
Mechanisms of Action in Drug Discovery: The ALK5 Inhibition Paradigm
The 1,5-naphthyridine core is highly privileged in the realm of kinase inhibition. A primary application of 1,5-naphthyridine derivatives is the potent and selective inhibition of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5)[1].
The Causality of Scaffold Selection
When designing ATP-competitive kinase inhibitors, the molecule must perfectly occupy the ATP-binding pocket. The 1,5-naphthyridine scaffold is strategically chosen over simpler quinoline or pyridine cores for the following reasons:
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Hinge Region Binding: The two nitrogen atoms in the 1,5-naphthyridine core act as bidentate hydrogen bond acceptors. They form critical interactions with the backbone amides of the kinase hinge region (specifically Ser-280 in ALK5)[3].
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Enhanced Selectivity: The specific dipole moment and electron distribution of the 1,5-naphthyridine ring prevent it from binding to off-target kinases, such as p38 MAP kinase, which is a common liability in early-stage kinase inhibitors[4].
TGF-β/ALK5 signaling pathway and targeted inhibition by 1,5-naphthyridine derivatives.
Synthetic Methodologies: Palladium-Catalyzed Cyanation
Historically, the synthesis of heteroaromatic nitriles relied on the Rosenmund-von Braun reaction, which requires stoichiometric amounts of toxic Copper(I) cyanide (CuCN) and extremely high temperatures (>150 °C). These harsh conditions often lead to the degradation of sensitive nitrogen-rich heterocycles.
To ensure high yield and maintain the structural integrity of the 1,5-naphthyridine core, modern process chemistry utilizes Palladium-Catalyzed Cross-Coupling [5].
Validated Experimental Protocol: Synthesis of 1,5-Naphthyridine-4-carbonitrile
Objective: Synthesize 1,5-naphthyridine-4-carbonitrile from 4-chloro-1,5-naphthyridine via a scalable, self-validating catalytic workflow.
Reagents Required:
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4-chloro-1,5-naphthyridine (3.04 mmol)
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Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (10 mol%)
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1,1'-Bis(diphenylphosphino)ferrocene [DPPF] (20 mol%)
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Zinc cyanide [Zn(CN)₂] (6.08 mmol)
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N,N-Dimethylacetamide [DMA] (1 mL)
Step-by-Step Methodology & Mechanistic Causality:
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Reagent Charging & Inert Atmosphere: In a flame-dried Schlenk flask, combine 4-chloro-1,5-naphthyridine, Pd₂(dba)₃, DPPF, and Zn(CN)₂ under a strict argon atmosphere.
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Causality: An inert atmosphere is critical because the active Pd(0) complex is highly susceptible to atmospheric oxidation, which would prematurely terminate the catalytic cycle and result in a stalled reaction.
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Solvent Addition & Activation: Inject anhydrous DMA into the flask.
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Causality: DMA is selected due to its high boiling point and its highly polar, aprotic nature, which effectively solvates both the organic substrate and the transition states of the oxidative addition step.
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Thermal Cross-Coupling: Heat the reaction mixture to 100 °C and stir vigorously for 2 hours.
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Causality: The elevated temperature provides the necessary activation energy for transmetalation. Zn(CN)₂ is explicitly chosen over NaCN or KCN because of its low solubility. It provides a slow, controlled release of cyanide ions, preventing the formation of inactive, highly stable [Pd(CN)₄]²⁻ complexes (catalyst poisoning)[5].
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Quenching & Aqueous Workup: Cool the mixture to 25 °C, concentrate in vacuo, and pour the residue into 5 mL of water. Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 x 5 mL).
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Causality: MTBE is an optimal extraction solvent here. It effectively partitions the organic nitrile product away from the highly polar DMA residues and water-soluble zinc salts, avoiding the severe emulsion issues frequently encountered when using ethyl acetate with nitrogenous bases.
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Palladium-catalyzed cyanation workflow for synthesizing 1,5-naphthyridine-4-carbonitrile.
Conclusion
1,5-Naphthyridine-4-carbonitrile represents a sophisticated intersection of organic synthesis and rational drug design. By leveraging its unique electronic properties and hydrogen-bonding capabilities, researchers can develop highly selective kinase inhibitors. Furthermore, the transition from harsh classical cyanation to modern palladium-catalyzed cross-coupling ensures that this vital intermediate can be synthesized reliably, safely, and at scale, accelerating the pathway from benchtop discovery to clinical application.
References
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Title: Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
- Title: Irak degraders and uses thereof (Patent WO2021158634A1)
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Title: Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain Source: Pharmaceuticals (MDPI) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1190319-59-5|1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile|BLD Pharm [bldpharm.com]
- 3. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) [mdpi.com]
- 4. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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